3-Chloro-2-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of nitrophenol derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of 4-Chloro-2-nitrophenol from 2,5-dichloronitrobenzene through hydrolyzation, followed by catalytic reduction to obtain 2-amino-4-chlorophenol with high purity and yield. Similarly, paper outlines the synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol through hydrolysis of a chlorinated product mixture. These methods could potentially be adapted for the synthesis of 3-Chloro-2-nitrophenol by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives is crucial for their reactivity and properties. Paper provides insights into the structure of a nitrophenol adduct, determined by X-ray diffraction, which could be relevant for understanding the structural aspects of 3-Chloro-2-nitrophenol. The study found a short N⋯H⋯O hydrogen bridge, which could influence the behavior of similar compounds.
Chemical Reactions Analysis
The reactivity of nitrophenol derivatives with various agents is an important aspect of their chemical behavior. Paper presents a kinetic study of the gas-phase reactions of chlorine atoms with nitrophenol isomers, providing rate coefficients for these reactions. This information could be extrapolated to predict the reactivity of 3-Chloro-2-nitrophenol with chlorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. Paper discusses the solvatochromic behavior of nitrophenol derivatives, which is a property that could be relevant to 3-Chloro-2-nitrophenol. The study found that the interaction of the dyes with the solvent can lead to changes in color, which is an important consideration for practical applications. Paper provides additional information on the properties of coordination complexes with nitrophenol ligands, including thermal stability and electrochemical behavior, which could be relevant for understanding the stability and reactivity of 3-Chloro-2-nitrophenol.
Relevant Case Studies
While there are no direct case studies on 3-Chloro-2-nitrophenol, the papers provide case studies on related compounds. For example, paper discusses the antimicrobial properties of nitrophenol derivatives, which could suggest potential applications for 3-Chloro-2-nitrophenol in the field of antimicrobials. Paper and describe the synthesis of a pyrimidine derivative, which is an intermediate in anticancer drugs, indicating the potential pharmaceutical relevance of nitrophenol compounds.
Scientific Research Applications
Application 1: Abatement of Nitrophenol in Aqueous Solution
- Summary of Application : 3-Chloro-2-nitrophenol is used in the abatement of nitrophenol in aqueous solutions. This process involves the use of HOCl and UV activated HOCl (UV/HOCl) for water disinfection and the abatement of organic contaminants .
- Methods of Application : The process involves the use of UV/HOCl. In this process, 61.4% of 4-nitrophenol was removed by UV/HOCl in 5 minutes with an HOCl dose of 60 μM . The transformation pathways involve electrophilic substitution, hydroxylation, and nitration .
- Results or Outcomes : The process resulted in the removal of 61.4% of 4-nitrophenol by UV/HOCl in 5 minutes with an HOCl dose of 60 μM . The wastewater matrix could significantly promote the transformation of 4-nitrophenol to 2-chloro-4-nitrophenol in the UV/HOCl process .
Application 2: Enrichment of Nitrophenol Isomers in Environmental Water Samples
- Summary of Application : 3-Chloro-2-nitrophenol is used in the enrichment of nitrophenol isomers in environmental water samples. This is done through a charge transfer supramolecular-mediated hollow fiber liquid-phase microextraction (CTSM-HF-LPME) combined with high-performance liquid chromatography-ultraviolet detector (HPLC–UV) method .
- Methods of Application : The three nitrophenols (NPs) formed charge-transfer supramolecules with electron-rich hollow fibers, which promoted the transport of NPs in the three-phase extraction system and greatly increased the EFs of NPs .
- Results or Outcomes : Under optimal conditions, the EFs of o-nitrophenol, m-nitrophenol, and p-nitrophenol were 163, 145, and 87, respectively . The method had good selectivity and sensitivity, satisfactory precision, and accuracy and had been successfully applied to the trace detection of real water samples .
Application 3: Synthesis of Dyes and Other Intermediates
- Summary of Application : 3-Chloro-2-nitrophenol is used in the synthesis of dyestuffs and other intermediates .
- Methods of Application : The specific methods of application can vary depending on the type of dye or intermediate being synthesized .
- Results or Outcomes : The outcomes of this application can also vary, but generally, it results in the production of various types of dyes and other chemical intermediates .
Application 4: Fungicide for Leather Products
- Summary of Application : 3-Chloro-2-nitrophenol is used as a fungicide on leather, leather surfaces, and leather products to inhibit the formation of mold, mildew, and dry rot fungus .
- Methods of Application : The fungicide is applied directly to the leather, leather surfaces, or leather products .
- Results or Outcomes : The application of 3-Chloro-2-nitrophenol as a fungicide helps to prevent the formation of mold, mildew, and dry rot fungus on leather and leather products .
Application 5: Synthesis of Nitrophenol Isomers
- Summary of Application : 3-Chloro-2-nitrophenol is used in the synthesis of nitrophenol isomers .
- Methods of Application : The synthesis of nitrophenol isomers involves various chemical reactions, including the replacement of the ortho hydrogen of the hydroxyl group in 2-nitrophenol with a nitro group .
- Results or Outcomes : The outcome of this application is the production of various nitrophenol isomers, including 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol .
Application 6: Production of Rubber Compounds
- Summary of Application : 3-Chloro-2-nitrophenol is used as an intermediate in the manufacture of a wide range of chemicals, including rubber compounds .
- Methods of Application : The specific methods of application can vary depending on the type of rubber compound being synthesized .
- Results or Outcomes : The outcome of this application is the production of various types of rubber compounds .
Safety And Hazards
3-Chloro-2-nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to wear suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
Future Directions
As 3-Chloro-2-nitrophenol is a major group of environmental pollutants, future research could focus on developing more efficient methods for its degradation. Additionally, given its wide use in the synthesis of dyes, drugs, and pesticides, research could also focus on finding safer and more environmentally friendly alternatives .
properties
IUPAC Name |
3-chloro-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMDAJMTLJGKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-nitrophenol | |
CAS RN |
17802-02-7 | |
Record name | 3-Chloro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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